molecular formula C16H11N3O B14118570 10-(Pyrimidin-5-yl)-10H-phenoxazine

10-(Pyrimidin-5-yl)-10H-phenoxazine

Cat. No.: B14118570
M. Wt: 261.28 g/mol
InChI Key: KEILJBQEFTUYHR-UHFFFAOYSA-N
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Description

10-(Pyrimidin-5-yl)-10H-phenoxazine is a heterocyclic compound featuring a phenoxazine core substituted at the 10-position with a pyrimidin-5-yl group. Phenoxazine derivatives are renowned for their applications in organic electronics, catalysis, and pharmaceuticals due to their electron-rich aromatic systems and tunable electronic properties . The pyrimidine substituent introduces additional π-conjugation and hydrogen-bonding capabilities, enhancing its utility in materials science, particularly in thermally activated delayed fluorescence (TADF) emitters and organocatalysts .

Properties

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

10-pyrimidin-5-ylphenoxazine

InChI

InChI=1S/C16H11N3O/c1-3-7-15-13(5-1)19(12-9-17-11-18-10-12)14-6-2-4-8-16(14)20-15/h1-11H

InChI Key

KEILJBQEFTUYHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CN=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(Pyrimidin-5-yl)-10H-phenoxazine typically involves the condensation of a pyrimidine derivative with a phenoxazine precursor. One common method involves the reaction of 2-aminopyrimidine with 2-chlorophenoxazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 10-(Pyrimidin-5-yl)-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 10-(Pyrimidin-5-yl)-10H-phenoxazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a fluorescent probe. Its ability to emit fluorescence upon excitation makes it useful in imaging and diagnostic applications.

Medicine: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities. Its interaction with biological targets such as enzymes and receptors is of particular interest in drug discovery.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of 10-(Pyrimidin-5-yl)-10H-phenoxazine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its fluorescent properties allow it to act as a probe, binding to specific biomolecules and emitting light upon excitation, which can be used for imaging purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 10-(Pyrimidin-5-yl)-10H-phenoxazine and analogous compounds:

Compound Name Core Structure Substituent Key Properties/Applications Reference
This compound Phenoxazine Pyrimidin-5-yl TADF emitters, organocatalysts
BNP-PX Phenoxazine Quinoline-B-N coordination Aggregation-induced emission (AIE), OLEDs
PTSOPO Phenoxazine/Phenothiazine Sulfonyl-linked asymmetric Non-doped TADF OLEDs
10-(4-Nitrophenyl)ethynyl-10H-phenothiazine Phenothiazine 4-Nitrophenyl ethynyl Structural studies, optoelectronics
PHP (10-Perylen-yl-10H-phenoxazine) Phenoxazine Perylene Organocatalyzed O-ATRP polymerization

Key Observations :

  • Electronic Effects: Pyrimidinyl substitution in this compound enhances intramolecular charge transfer (ICT) compared to phenyl or perylene substituents (e.g., PHP), improving TADF efficiency .
  • Asymmetry vs. Symmetry : Asymmetric derivatives like PTSOPO exhibit aggregation-induced emission (AIE), whereas symmetric analogs (e.g., PTSOPT) suffer from exciton quenching, highlighting the superiority of asymmetric design in OLEDs .
  • Boron-Nitrogen Coordination: BNP-PX’s B–N coordination stabilizes excited states, enabling AIE with a photoluminescence quantum yield (PLQY) of 78%, outperforming non-coordinated phenoxazine derivatives .

Research Findings and Challenges

  • Thermal Stability: Pyrimidinyl-substituted phenoxazines exhibit decomposition temperatures >300°C, suitable for vacuum-deposited OLEDs .
  • Solubility Limitations : Bulky pyrimidinyl groups reduce solubility in common solvents (e.g., THF, chloroform), necessitating polar cosolvents for processing .
  • Device Integration: Asymmetric derivatives (e.g., PTSOPO) show promise in non-doped devices, but pyrimidinyl analogs require host materials to mitigate aggregation-induced quenching .

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